molecular formula C4H9BrO2 B12279557 1,4-Butanediol,2-bromo-,(2R)-

1,4-Butanediol,2-bromo-,(2R)-

Cat. No.: B12279557
M. Wt: 169.02 g/mol
InChI Key: VRVPUPONZXUMBA-UHFFFAOYSA-N
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Description

1,4-Butanediol,2-bromo-,(2R)-, also known as (2R)-2-Bromo-1,4-butanediol, is an organic compound with the molecular formula C4H9BrO2. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol,2-bromo-,(2R)- can be synthesized through several methods. One common method involves the bromination of 1,4-butanediol. The reaction typically uses hydrobromic acid (HBr) or other brominating agents under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of 1,4-Butanediol,2-bromo-,(2R)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol,2-bromo-,(2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted butanediol derivatives .

Scientific Research Applications

1,4-Butanediol,2-bromo-,(2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Butanediol,2-bromo-,(2R)- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediol,2-bromo-,(2R)- is unique due to its chiral nature and the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where chirality and bromine functionality are essential .

Properties

IUPAC Name

2-bromobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPUPONZXUMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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